molecular formula C21H18O2 B3821991 (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone CAS No. 85218-64-0

(3,4-dimethylphenyl)(4-phenoxyphenyl)methanone

Cat. No.: B3821991
CAS No.: 85218-64-0
M. Wt: 302.4 g/mol
InChI Key: WAJARHMGAQFYHB-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(4-phenoxyphenyl)methanone is a diarylketone compound featuring two aromatic rings connected by a carbonyl group. This structural duality makes the compound versatile in applications ranging from medicinal chemistry to materials science.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-15-8-9-18(14-16(15)2)21(22)17-10-12-20(13-11-17)23-19-6-4-3-5-7-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJARHMGAQFYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85218-64-0
Record name (3,4-DIMETHYL-PHENYL)-(4-PHENOXY-PHENYL)-METHANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3,4-dimethylbenzoyl chloride and 4-phenoxytoluene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with temperature control systems.

    Continuous Stirring: Ensuring uniform mixing of reactants.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(4-phenoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(3,4-Dimethylphenyl)(4-phenoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s properties are heavily influenced by substituent type and positioning. Key comparisons include:

a. (3,4-Dimethoxyphenyl)(3-Methylphenyl)Methanone
  • Structural Differences : Methoxy groups (electron-withdrawing) replace methyl groups on one phenyl ring.
  • Impact : Increased solubility due to methoxy’s polarity but reduced stability under acidic conditions. Reactivity in nucleophilic substitutions is enhanced compared to the target compound.
b. (4-Methylphenyl)-(2,3,4-Trimethoxyphenyl)Methanone
  • Structural Differences: Trimethoxy substituents replace phenoxy and dimethyl groups.
  • However, steric hindrance limits conformational flexibility.
c. (3,4-Dimethylphenyl)(4-Nitrophenyl)Methanone
  • Structural Differences: A nitro group (strong electron-withdrawing) replaces the phenoxy group.
  • Impact : Higher reactivity in electrophilic aromatic substitution but reduced physiological stability. The nitro group may confer toxicity, limiting pharmaceutical applications.
Anticancer Potential
  • The phenoxy group in the target compound enables π-π stacking with DNA or enzyme pockets, similar to benzothiazin-2-yl methanone derivatives . However, trimethoxy analogs (e.g., ) show superior cytotoxicity due to enhanced solubility and hydrogen bonding .
Antimicrobial Properties
  • Compared to amino-substituted analogs (e.g., (4-Aminophenyl)(3,4-Dimethylphenyl)Methanone ), the target compound lacks primary amines, reducing its protonation capacity but improving metabolic stability.

Research Findings and Uniqueness

  • Stability: The phenoxy group offers better hydrolytic stability than nitro or amino analogs, making the compound suitable for long-term applications .
  • Synthetic Flexibility : Unlike cyclopropyl derivatives , the aromatic rings allow straightforward functionalization via cross-coupling reactions.
  • Biological Interactions : While less potent than trimethoxy analogs , the balanced electronic profile reduces off-target effects, enhancing therapeutic index.

Biological Activity

(3,4-dimethylphenyl)(4-phenoxyphenyl)methanone, also known by its chemical structure and various identifiers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound has been investigated for its effects on cancer cell lines, enzyme inhibition, and other biochemical interactions. The following sections detail its biological activity based on recent studies and findings.

Chemical Structure and Properties

  • Chemical Formula : C18H18O2
  • Molecular Weight : 270.34 g/mol
  • CAS Number : 85218-64-0

The compound consists of a methanone core substituted with a 3,4-dimethylphenyl group and a 4-phenoxyphenyl group. This structural configuration is essential for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone. A notable investigation involved testing its efficacy against various cancer cell lines.

Table 1: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Inhibition Rate (%)
A5498.99100.07
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

The compound demonstrated significant inhibition rates across all tested cell lines, indicating potent antitumor activity comparable to established drugs like Sunitinib .

The mechanism underlying the antitumor effects of (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone appears to involve:

  • Farnesyltransferase Inhibition : The compound acts as a farnesyltransferase inhibitor, which is critical for the membrane association of several signaling proteins involved in cancer progression .
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Enzyme Inhibition

In addition to its antitumor properties, (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone has been explored for its ability to inhibit various enzymes:

  • Protein Phosphatase Inhibition : The compound has shown promise as a catalytic inhibitor of Protein Phosphatase 5, leading to the activation of apoptotic pathways in cancer cells .

Case Studies and Research Findings

  • Virtual Screening and Synthesis : A study utilized virtual screening techniques to identify (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone as a promising candidate for further synthesis and biological evaluation due to its favorable binding affinity to target proteins .
  • Comparative Studies : Comparative analyses with other compounds revealed that (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone exhibited superior potency in inhibiting cancer cell growth compared to several other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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